2,6-Difluoro-4-iodobenzaldehyde
Overview
Description
2,6-Difluoro-4-iodobenzaldehyde is an organic compound with the chemical formula C7H3F2IO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-4-iodobenzaldehyde consists of a benzene ring substituted with two fluorine atoms, one iodine atom, and one aldehyde group . The InChI code for this compound is 1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H .Physical And Chemical Properties Analysis
2,6-Difluoro-4-iodobenzaldehyde is a solid substance . Its molecular weight is 268 g/mol .Scientific Research Applications
Synthesis Methods
- Wang Ya-lou (2004) described the synthesis of 2,6-Difluorobenzaldehyde, a related compound, using 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide, followed by fractionation purification. The yield and purity achieved were 61.2% and 98.1% respectively under optimized conditions (Wang Ya-lou, 2004).
Chemical Reactions and Properties
Al-Omar et al. (2010) researched the base-catalyzed cyclocondensation of 2,6-difluorobenzaldehyde, among other compounds, which yielded a mixture of the cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds were found to be resistant to atmospheric oxidation even at high temperatures (Al-Omar et al., 2010).
Rocaboy and Gladysz (2003) elaborated on p-Iodobenzaldehyde to create fluorous alcohol and imine, which are precursors for highly active Heck and Suzuki catalysts. This study highlights the potential application in catalysis (Rocaboy & Gladysz, 2003).
Crystal Structure Analysis
Glidewell et al. (2003) analyzed the crystal structure of 2-iodobenzaldehyde derivatives, demonstrating how hydrogen bonds and iodo-nitro interactions contribute to molecular structure formation (Glidewell et al., 2003).
Kumar et al. (2015) characterized the structure of 3-iodobenzaldehyde using various techniques, including FT-IR, Raman, and X-ray diffraction, providing insights into the structural properties of halogenated benzaldehydes (Kumar et al., 2015).
Other Research Areas
Takaki et al. (2002) explored the oxidation of 2,6-disubstituted 4-methylphenols to yield 4-hydroxybenzaldehydes, highlighting the potential application in chemical synthesis and industrial processes (Takaki et al., 2002).
Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, demonstrating the versatility of halogenated benzaldehydes in organic synthesis (Jiang et al., 2014).
properties
IUPAC Name |
2,6-difluoro-4-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSGKPCVNWYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-iodobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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